3-Hydroxy-2-iodobenzoic acid
Overview
Description
3-Hydroxy-2-iodobenzoic acid is a chemical compound with the molecular formula C7H5IO3 . It has an average mass of 264.017 Da and a monoisotopic mass of 263.928314 Da .
Synthesis Analysis
The synthesis of 2-Iodobenzoic acid, a compound similar to this compound, can be achieved by a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the oxidation of 2-iodobenzoic acid using Oxone® in aqueous solution under mild conditions at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . It has a molar refractivity of 48.0±0.3 cm³ .Physical and Chemical Properties Analysis
This compound has a density of 2.2±0.1 g/cm³, a boiling point of 315.4±32.0 °C at 760 mmHg, and a flash point of 144.5±25.1 °C . It also has a polar surface area of 58 Ų and a molar volume of 122.5±3.0 cm³ .Scientific Research Applications
1. Recyclable Hypervalent Iodine Reagents
3-Hydroxy-2-iodobenzoic acid has been studied for its utility in the preparation of recyclable hypervalent iodine reagents. These reagents, derived from 3-iodosylbenzoic acid, are notable for their ability to be easily recovered from reaction mixtures, making them environmentally friendly and cost-effective for various organic synthesis applications (Yusubov et al., 2008).
2. Antibacterial Properties
Research into the biological properties of 3-hydroxy benzoic acid derivatives, including this compound, reveals their potential as antimicrobial agents. These compounds have shown efficacy in combating various bacterial strains, highlighting their potential in the development of new chemotherapeutic agents (Satpute et al., 2018).
3. Corrosion Inhibition
Studies have explored the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for stainless steel in environmentally friendly aqueous pickling solutions. This application demonstrates the compound's versatility in industrial processes, where it can help protect metals from corrosive environments (Narváez et al., 2005).
4. Use in Oxidation Reactions
The compound has been effectively used in catalytic oxidation reactions. Its role as a catalyst in the oxidation of primary and secondary alcohols to their oxidized forms, utilizing environmentally friendly solvent mixtures, underscores its importance in green chemistry (Thottumkara et al., 2005).
5. Application in Synthesis of Pharmaceutical Compounds
This compound plays a critical role in the synthesis of various pharmaceutical compounds, such as Tazobactam. It demonstrates the compound's importance in the pharmaceutical industry for developing new drug candidates (Hesun, 2004).
6. Synthesis of Isoxazole Derivatives
The compound has been utilized in the synthesis of condensed isoxazole derivatives via intramolecular oxidative cycloaddition reactions. This application is significant in the field of organic chemistry for creating complex molecular structures (Mironova et al., 2022).
Safety and Hazards
2-Iodobenzoic acid, a compound similar to 3-Hydroxy-2-iodobenzoic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of research on 3-Hydroxy-2-iodobenzoic acid and related compounds could involve the development of safer and more efficient methods for their synthesis . For instance, the use of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions is a promising area of research .
Mechanism of Action
Target of Action
3-Hydroxy-2-iodobenzoic acid is a derivative of 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), which are known to be nonmetallic green oxidants . These compounds can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water . The carboxy group adjacent to the iodine atom serves as an endogenous ligand . .
Mode of Action
Its parent compounds, iba and ibx, have been used as catalysts and reagents in various reactions . These include decarboxylative alkynylation , decarboxylative acylarylation , oxyalkenylation , oxyarylation , oxidative C–H arylation , C–H hydroxylation , C-H oxidation , ring-opening hydrazination , and asymmetric intramolecular α-cyclopropanation . It is plausible that this compound may exhibit similar reactivity, but this needs to be confirmed by experimental studies.
Biochemical Pathways
It is known that its parent compounds, iba and ibx, are involved in various reactions that affect different biochemical pathways . For instance, they participate in oxidative C–H arylation , which is a key step in many biosynthetic pathways
Result of Action
Its parent compounds, iba and ibx, are known to act as oxidants . They are involved in various reactions, such as oxidative C–H arylation , which can lead to the formation of new carbon-carbon bonds
Action Environment
The action of this compound is likely to be influenced by environmental factors, given that its parent compounds, IBA and IBX, are known to be nonmetallic green oxidants . They can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water . This suggests that the presence of water and the pH of the environment could potentially influence the action, efficacy, and stability of this compound.
Properties
IUPAC Name |
3-hydroxy-2-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPLPINFTMFQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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